molecular formula C18H20BrClN4OS2 B2939468 N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride CAS No. 1217071-15-2

N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride

Cat. No.: B2939468
CAS No.: 1217071-15-2
M. Wt: 487.86
InChI Key: IRCMEKNKSMIKJC-UHFFFAOYSA-N
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Description

N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a brominated thiophene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of Benzo[d]thiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative. This can be done by reacting piperazine with an appropriate alkyl halide to introduce the desired substituents.

    Coupling Reaction: The benzo[d]thiazole derivative is then coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Bromination: The thiophene ring is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

    Final Coupling: The brominated thiophene is then coupled with the benzo[d]thiazole-piperazine intermediate to form the final product. This step typically involves the use of a palladium catalyst under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzo[d]thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to various receptors or enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the brominated thiophene can participate in additional interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-chlorothiophene-2-carboxamide hydrochloride
  • N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-fluorothiophene-2-carboxamide hydrochloride

Uniqueness

Compared to similar compounds, N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-5-bromothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4OS2.ClH/c19-16-6-5-15(25-16)17(24)20-7-8-22-9-11-23(12-10-22)18-21-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCMEKNKSMIKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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